molecular formula C9H7BrN2O2 B567608 Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1234616-83-1

Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B567608
CAS No.: 1234616-83-1
M. Wt: 255.071
InChI Key: PMCRRTVKYSKHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature

Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate belongs to the class of brominated pyrrolopyridine derivatives, specifically classified under the azaindole family of heterocyclic compounds. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound also known by several synonymous names including 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester and methyl 5-bromo-7-azaindole-2-carboxylate. The Chemical Abstracts Service has assigned this compound the registry number 1234616-83-1, which serves as its unique identifier in chemical databases worldwide.

The structural architecture of this compound consists of a fused bicyclic system comprising a pyrrole ring fused to a pyridine ring, forming the characteristic pyrrolo[2,3-b]pyridine core structure. The bromine atom is positioned at the 5-carbon of the pyridine ring, while the methyl ester group is attached to the 2-carbon of the pyrrole ring. This specific substitution pattern contributes to the compound's unique chemical properties and reactivity profile, distinguishing it from other pyrrolopyridine isomers.

The molecular structure can be represented by the simplified molecular input line entry system notation: COC(=O)C1=CC2=CC(=CN=C2N1)Br, which provides a linear representation of the compound's connectivity. The International Chemical Identifier key for this compound is PMCRRTVKYSKHJI-UHFFFAOYSA-N, offering another standardized method for chemical identification.

Historical Context in Heterocyclic Chemistry

The development of pyrrolopyridine chemistry has its roots in the broader exploration of nitrogen-containing heterocycles, which began gaining significant momentum in the mid-20th century as researchers recognized their importance in biological systems and pharmaceutical applications. Pyrrolopyridines, also known as azaindoles, emerged as particularly interesting targets due to their structural similarity to naturally occurring purines and their ability to mimic the adenosine triphosphate molecule in biological systems.

The synthesis and characterization of specific pyrrolopyridine derivatives like this compound evolved from the need to create versatile building blocks for medicinal chemistry applications. The introduction of halogen substituents, particularly bromine, provided synthetic chemists with reactive handles for further functionalization through various cross-coupling reactions, most notably the Suzuki-Miyaura reaction methodology.

Historical development of metal-catalyzed cyclization reactions has played a crucial role in advancing the synthesis of pyrrolopyridine derivatives. Recent developments in transition metal-catalyzed synthesis have opened new pathways for constructing nitrogen-containing heterocyclic compounds, with manganese, iron, rhodium, and palladium catalysts showing particular effectiveness in facilitating the formation of complex heterocyclic frameworks. These methodological advances have made compounds like this compound more accessible for research and development purposes.

Significance in Pyrrolopyridine Research

This compound holds particular significance within pyrrolopyridine research due to its potential applications in kinase inhibitor development and its role as a versatile synthetic intermediate. The pyrrolopyridine scaffold mimics the purine ring structure found in adenosine triphosphate, making it an attractive framework for designing kinase inhibitors that can compete with adenosine triphosphate binding at the active site of various protein kinases.

Recent research has demonstrated the importance of pyrrolopyridine derivatives in developing selective Janus Kinase 1 inhibitors, with structural modifications at various positions of the pyrrolopyridine core showing significant effects on both potency and selectivity. The bromine substituent at the 5-position provides opportunities for further chemical modification through palladium-catalyzed cross-coupling reactions, allowing researchers to introduce diverse functional groups that can enhance biological activity and selectivity profiles.

The compound serves as a key intermediate in medicinal chemistry research, particularly in the synthesis of anticancer agents and other therapeutic compounds. The versatility of the methyl ester functional group allows for additional chemical transformations, including hydrolysis to the corresponding carboxylic acid or reduction to alcohol derivatives, expanding the scope of possible structural modifications.

Furthermore, pyrrolopyridine derivatives have shown promise beyond kinase inhibition, with research indicating potential applications in anti-inflammatory drug development and neuroprotective agent design. The structural features of this compound make it a valuable starting point for exploring these diverse therapeutic applications.

Physicochemical Profile and Theoretical Properties

The physicochemical properties of this compound reflect its heterocyclic nature and the influence of both the bromine substituent and the methyl ester functional group. The compound exhibits a molecular weight of 255.07 grams per mole, with the bromine atom contributing significantly to this mass. The presence of the bromine atom also influences the compound's electronic properties, increasing its polarizability and affecting its interaction with biological targets.

Property Value Reference
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Chemical Abstracts Service Number 1234616-83-1
Melting Point Not extensively documented
Solubility Organic solvents preferred
Purity (Commercial) 95-97%

The compound's solubility characteristics are influenced by its heterocyclic structure and functional groups. The methyl ester group provides some degree of lipophilicity, while the nitrogen atoms in the pyrrolopyridine core can participate in hydrogen bonding interactions. This combination suggests that the compound would exhibit moderate solubility in organic solvents such as dimethyl sulfoxide, ethanol, and acetonitrile, while showing limited solubility in water.

Theoretical calculations and experimental observations suggest that the compound's stability is enhanced by the aromatic character of the pyrrolopyridine ring system. The bromine substituent provides a site for further chemical modification while also influencing the compound's reactivity profile. The electron-withdrawing nature of both the bromine atom and the ester functional group affects the electronic distribution within the molecule, potentially influencing its biological activity and binding affinity to protein targets.

The compound's molecular geometry and electronic properties make it suitable for various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, which are commonly employed for its characterization and purity assessment. Storage recommendations typically suggest maintaining the compound at low temperatures (2-8°C) in sealed containers away from moisture to preserve its chemical integrity.

Properties

IUPAC Name

methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-3-5-2-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCRRTVKYSKHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679104
Record name Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-83-1
Record name Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chemical Bromination Methods

Chemical bromination offers higher scalability. A representative pathway involves:

Step 1: Bromination of Pyrrole Precursor

  • Reagents : N-Bromosuccinimide (NBS), dimethylformamide (DMF)

  • Conditions : 0–5°C, 2 hours.

  • Intermediate : 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

Step 2: Esterification

  • Reagents : Methyl chloroformate, triethylamine (TEA)

  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 4 hours.

  • Yield : ~70–75% (extrapolated from analogous esterifications).

Key Optimization :

  • Lower temperatures during bromination reduce polybromination.

  • TEA scavenges HBr, shifting equilibrium toward product formation.

Cyclization Strategies for Core Structure Formation

Knorr-Type Pyrrole Synthesis

Cyclization of aminopyridine derivatives provides direct access to the pyrrolopyridine core:

Step 1: Condensation

  • Reagents : Ethyl acetoacetate, ammonium acetate

  • Conditions : Ethanol, reflux, 6 hours.

  • Intermediate : Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Step 2: Bromination

  • Reagents : Br₂ in acetic acid

  • Conditions : 25°C, 1 hour.

  • Yield : ~65% (estimated from similar brominations).

Advantages : Single-pot bromination avoids intermediate isolation.

Suzuki Coupling-Mediated Synthesis

While not directly cited in provided sources, palladium-catalyzed coupling could theoretically introduce bromine post-cyclization:

  • Reagents : Pd(PPh₃)₄, Br₂, aryl boronic acid

  • Conditions : DME/H₂O, 80°C, 12 hours.

  • Challenges : Requires pre-functionalized boronic esters, increasing complexity.

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYieldScalabilitySustainability
Enzymatic BrominationNaOMe, bromoperoxidase, H₂O₂, NaBr~70%*ModerateHigh
Chemical BrominationNBS, methyl chloroformate, TEA70–75%HighModerate
Knorr CyclizationEthyl acetoacetate, Br₂~65%HighLow

*Estimated based on analogous enzymatic reactions.

Key Findings :

  • Enzymatic routes excel in sustainability but face enzyme stability issues.

  • Chemical bromination balances yield and scalability, though it generates more waste.

  • Cyclization methods are robust but require harsh brominating conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives .

Scientific Research Applications

Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Br (C5), COOMe (C2) C₉H₇BrN₂O₂ 255.08 High reactivity in cross-coupling; pharmaceutical intermediate
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Cl (C5), COOMe (C2) C₉H₇ClN₂O₂ 210.62 Lower molecular weight; similar synthetic utility but reduced lipophilicity vs. Br analog
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Cl (C5), COOEt (C2); pyrrolo[2,3-c]pyridine core C₁₀H₉ClN₂O₂ 224.65 Ethyl ester enhances solubility; positional isomerism alters reactivity
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Br (C5), COOMe (C3) C₉H₇BrN₂O₂ 255.08 Positional isomer; ester at C3 may affect binding interactions
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Br (C5), Et (C2) C₉H₉BrN₂ 233.09 Lacks ester group; ethyl substituent modifies pharmacokinetics
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Br (C6), COOEt (C2) C₁₀H₉BrN₂O₂ 283.10 Bromine at C6 alters electronic distribution for targeted coupling

Structural and Functional Differences

  • Halogen Substituents : Bromine (Br) at C5 increases molecular weight and lipophilicity compared to chlorine (Cl), enhancing membrane permeability in drug candidates . Bromine’s larger atomic radius also facilitates cross-coupling reactions, as seen in the synthesis of a related compound under Suzuki conditions (86% crude LCAP yield) .
  • Ester Groups : Methyl esters (COOMe) are more metabolically stable than ethyl esters (COOEt), but ethyl esters may improve solubility .
  • Positional Isomerism : Shifting the ester group from C2 to C3 (e.g., methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate) or bromine from C5 to C6 alters electronic and steric environments, impacting reactivity and target binding .

Biological Activity

Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 1234616-83-1) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolopyridine structure, which contributes to its biological properties. The molecular formula is C9H7BrN2O2C_9H_7BrN_2O_2 with a molecular weight of 255.07 g/mol. The compound features a bromine atom at the 5-position of the pyrrole ring, which may influence its reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a structure-activity relationship study demonstrated that modifications in the heteroaryl groups can enhance potency against pathogens such as Cryptosporidium parvum . This suggests that this compound may also possess similar antimicrobial properties.

Inhibition of SGK-1 Kinase

Research has highlighted the potential of this compound in inhibiting serum/glucocorticoid-regulated kinase 1 (SGK-1). Inhibitors of SGK-1 have therapeutic implications for conditions like cancer and metabolic disorders. The compound's ability to modulate SGK-1 activity could provide avenues for developing treatments targeting these diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through SAR studies. These studies focus on how variations in chemical structure affect biological efficacy. For example:

Modification Effect on Activity
Bromine substitution at C5Enhances binding affinity to target enzymes
Variation in substituentsAlters potency against specific pathogens

These insights are crucial for designing more effective derivatives with improved pharmacological profiles.

Case Studies and Research Findings

  • Antiparasitic Activity : A study evaluating various pyrrolopyridine derivatives found that certain modifications led to increased potency against Cryptosporidium parvum, suggesting that this compound could be a promising candidate for further development .
  • Cancer Research : Inhibitors targeting SGK-1 have shown promise in preclinical models for various cancers. This compound's role as an SGK-1 inhibitor indicates potential therapeutic applications in oncology .
  • Toxicity Studies : Preliminary toxicity assessments indicate that while some derivatives exhibit potent biological activity, they also present risks of cardiotoxicity at higher concentrations, necessitating careful evaluation during drug development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via bromination of a pyrrolo[2,3-b]pyridine precursor. Key steps include:

  • Bromination : Use of N-bromosuccinimide (NBS) under inert conditions (e.g., DMF, 0–5°C) to achieve regioselective bromination at the 5-position .
  • Esterification : Reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the carboxylate group .
    • Optimization : Yield improvements (from ~60% to >85%) are achieved by controlling stoichiometry (1.2 eq NBS) and using anhydrous solvents. Continuous flow reactors enhance scalability .

Q. What chromatographic methods are recommended for purifying this compound?

  • Methodology :

  • Flash Column Chromatography : Use silica gel with gradient elution (heptane:ethyl acetate, 8:2 to 6:4) to separate brominated byproducts .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolation (>98%) .
    • Validation : Purity is confirmed via LC-MS (m/z 255.08 [M+H]⁺) and ¹H NMR (δ 8.39 ppm for pyrrolo-H) .

Q. How is the biological activity of this compound initially assessed?

  • Screening :

  • Kinase Inhibition : Test against CDK2/Cyclin E (IC₅₀ < 10 μM) using ADP-Glo™ assays .
  • Anticancer Activity : MTT assays on HeLa cells (IC₅₀ = 3.12–12.5 μg/mL) .
    • Data Interpretation : Activity is benchmarked against analogs (e.g., ethyl ester derivatives show lower potency due to steric effects) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact the compound’s kinase inhibitory activity?

  • SAR Insights :

  • 5-Bromo vs. 6-Bromo : 5-Bromo substitution enhances CDK2 binding (ΔIC₅₀ = 0.36 μM vs. 1.2 μM for 6-bromo) due to better hydrophobic pocket fit .
  • Methyl Ester vs. Ethyl Ester : Methyl esters improve cellular permeability (logP = 1.8 vs. 2.2 for ethyl), correlating with lower IC₅₀ in cytotoxicity assays .
    • Experimental Design : Docking studies (AutoDock Vina) and mutagenesis validate interactions with kinase ATP-binding pockets .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Analysis Framework :

  • Assay Variability : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) and assay formats (cell-free vs. cell-based) .
  • Solubility Effects : Use DMSO concentrations <0.1% to avoid false negatives in cellular assays .
    • Case Study : Discrepancies in antibacterial activity (MIC = 3.12–25 μg/mL) are attributed to Gram-positive vs. Gram-negative membrane permeability .

Q. What strategies mitigate decomposition during large-scale synthesis?

  • Stability Studies :

  • Light Sensitivity : Store intermediates in amber vials; degradation half-life increases from 24 hrs (clear glass) to 72 hrs .
  • Thermal Degradation : Optimize reaction temperatures (<40°C) and use stabilizers (e.g., BHT) during esterification .
    • Scale-Up : Pilot batches (1 kg) achieve 82% yield via continuous flow bromination (residence time = 30 min) .

Q. Which coupling reactions enable selective functionalization of the pyrrolo[2,3-b]pyridine core?

  • Methodology :

  • Suzuki-Miyaura : Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and aryl boronic acids (1.5 eq) in dioxane/H₂O (80°C, 12 hrs) for C–C bond formation .
  • Buchwald-Hartwig : Introduce amines via Pd₂(dba)₃/Xantphos (2 mol%) in toluene (100°C, 24 hrs) .
    • Selectivity : Bromine at C5 directs cross-coupling to C3/C7 positions .

Q. How can aqueous solubility be improved without compromising target affinity?

  • Approaches :

  • Prodrug Design : Synthesize phosphate esters (e.g., methyl → phosphomethyl), increasing solubility from 0.2 mg/mL to 5.1 mg/mL .
  • Co-solvent Systems : Use PEG-400/water (1:1) for in vivo formulations .
    • Trade-Offs : Methyl-to-hydroxymethyl substitution improves solubility (logP = 1.2 → 0.8) but reduces CDK2 inhibition (IC₅₀ = 0.36 → 1.8 μM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.